3-(2,2-Difluoroethyl)piperidine chemical structure and molecular properties
3-(2,2-Difluoroethyl)piperidine chemical structure and molecular properties
An In-Depth Technical Guide to 3-(2,2-Difluoroethyl)piperidine: A Privileged Scaffold for Modern Drug Discovery
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast range of pharmaceuticals and biologically active alkaloids.[1][2][3][4] This six-membered nitrogen-containing heterocycle provides a versatile, conformationally flexible three-dimensional scaffold that is ideal for orienting functional groups to interact with biological targets.[1][5] In parallel, the strategic introduction of fluorine into drug candidates has become a powerful tool for modulating key molecular properties. Fluorination can enhance metabolic stability, alter basicity (pKa), and improve membrane permeability and binding affinity.[6]
This guide focuses on 3-(2,2-Difluoroethyl)piperidine , a compound that merges the structural benefits of the piperidine core with the property-enhancing effects of a difluoroethyl substituent. This combination makes it a highly valuable building block for researchers and scientists engaged in the design and synthesis of novel therapeutics, particularly in the field of oncology.
Chemical Identity and Structure
The fundamental structure of 3-(2,2-Difluoroethyl)piperidine consists of a piperidine ring substituted at the 3-position with a 2,2-difluoroethyl group.
-
Chemical Name: 3-(2,2-Difluoroethyl)piperidine
-
Molecular Formula: C₇H₁₃F₂N[9]
-
Canonical SMILES: C1CC(CNC1)CC(F)F[9]
-
InChI: InChI=1S/C7H13F2N/c8-7(9)4-6-2-1-3-10-5-6/h6-7,10H,1-5H2[9]
-
InChIKey: BOVRMIHPWXWIGO-UHFFFAOYSA-N[9]
Physicochemical and Molecular Properties
The introduction of the difluoroethyl moiety significantly influences the molecule's properties compared to its non-fluorinated analogue. The electron-withdrawing nature of the fluorine atoms can lower the basicity of the piperidine nitrogen and modulate lipophilicity, which are critical parameters in drug design.[6]
| Property | Value | Source |
| Molecular Weight | 149.19 g/mol (Free Base) | Calculated |
| Monoisotopic Mass | 149.10161 Da | [9] |
| XLogP (Predicted) | 1.8 | [9] |
| pKa (Predicted) | The presence of fluorine atoms is known to decrease the pKa of aminopiperidines.[6] | [6] |
| Appearance | Typically supplied as a hydrochloride salt, which is a solid. | N/A |
| Predicted CCS ([M+H]⁺) | 131.5 Ų | [9] |
Synthesis and Reactivity
Conceptual Synthetic Pathway
While multiple routes to substituted piperidines exist, including the catalytic hydrogenation of pyridine precursors[10][11][], a common strategy for elaborated structures like 3-(2,2-Difluoroethyl)piperidine involves building upon a pre-formed piperidine ring. A plausible route, inferred from related patent literature, starts with a protected piperidine-3-one or a derivative thereof.[13]
The key steps would involve:
-
Introduction of the Ethyl Precursor: A Wittig-type reaction or Horner-Wadsworth-Emmons olefination on an N-protected piperidin-3-one to install a two-carbon chain.
-
Fluorination: Conversion of a carbonyl or hydroxyl group on the side chain to the difluoromethylene group using a suitable fluorinating agent (e.g., DAST or Deoxo-Fluor).
-
Reduction & Deprotection: Reduction of any remaining double bonds and removal of the nitrogen protecting group (e.g., Boc or Cbz) to yield the final product.
An alternative pathway involves the direct alkylation of a suitable N-protected piperidine enolate at the 3-position with a difluoroethylating agent.
Caption: A conceptual workflow for the synthesis of 3-(2,2-Difluoroethyl)piperidine.
Chemical Reactivity
The reactivity of 3-(2,2-Difluoroethyl)piperidine is dominated by its secondary amine. The nitrogen lone pair makes it a nucleophile and a base, allowing for a wide range of derivatization reactions essential for drug development:
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.
-
N-Acylation: Formation of amides with acyl chlorides or carboxylic acids.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling to form N-aryl piperidines.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides.
The difluoroethyl group is generally stable under these conditions, making it a robust pharmacophore.
Applications in Drug Discovery
The piperidine scaffold is a key feature in drugs targeting a wide array of conditions, including those affecting the central nervous system and various cancers.[2][3] The incorporation of the 3-(2,2-difluoroethyl) moiety provides a strategic advantage for creating next-generation therapeutics.
Case Study: Inhibition of NSD2 in Oncology
A prominent application of this scaffold is in the development of inhibitors for Nuclear SET domain-containing protein 2 (NSD2).[13] NSD2 is an epigenetic modifier whose dysregulation is implicated in the progression of several human cancers, including multiple myeloma.[13]
In this context, the 3-(2,2-difluoroethyl)piperidine core serves as a three-dimensional scaffold to which other pharmacophoric elements are attached. The rationale for its use includes:
-
Improved Metabolic Stability: The C-F bond is stronger than the C-H bond, making the difluoroethyl group less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles.
-
Modulation of Basicity: The electron-withdrawing fluorine atoms lower the pKa of the piperidine nitrogen. This can be crucial for optimizing target binding, reducing off-target effects (e.g., hERG channel affinity), and improving cell permeability.[6]
-
Enhanced Target Interactions: The fluorine atoms can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein's binding pocket, potentially increasing potency and selectivity.
Caption: The role of the 3-(2,2-Difluoroethyl)piperidine scaffold in drug design.
Spectroscopic Profile (Anticipated)
While experimental data requires direct measurement, the expected spectroscopic features are predictable based on the structure:
-
¹H NMR: Complex multiplets would be observed for the diastereotopic protons of the piperidine ring. A key diagnostic signal would be a triplet of triplets for the proton of the -CHF₂ group (¹⁹F-¹H and ¹H-¹H coupling), appearing around 5.5-6.5 ppm.
-
¹³C NMR: The piperidine ring would show signals in the aliphatic region. The -CHF₂ carbon would be identifiable by its large one-bond carbon-fluorine coupling (¹JCF), resulting in a triplet.
-
¹⁹F NMR: A single environment for the two fluorine atoms would result in one resonance, which would be split by the adjacent methine proton and the methylene protons.
-
Mass Spectrometry (ESI+): A prominent peak at m/z 150.11, corresponding to the protonated molecular ion [M+H]⁺.[9]
Safety and Handling
The hydrochloride salt of 3-(2,2-Difluoroethyl)piperidine is classified as hazardous.[7]
-
GHS Hazard Codes: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness).[7]
-
Precautions: Handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
3-(2,2-Difluoroethyl)piperidine stands out as a sophisticated and highly valuable building block in modern medicinal chemistry. It strategically combines the proven "privileged" piperidine scaffold with the beneficial physicochemical modifications imparted by geminal fluorination. Its demonstrated utility in the development of targeted cancer therapeutics, such as NSD2 inhibitors, underscores its potential. For researchers in drug discovery, this compound offers a compelling starting point for creating novel molecules with enhanced potency, selectivity, and pharmacokinetic properties.
References
-
NextSDS. (n.d.). 3-(2,2-difluoroethyl)piperidine hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
NextSDS. (n.d.). 3-(2,2,2-trifluoroethyl)piperidine hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(2,2-difluoroethyl)piperidine hydrochloride (C7H13F2N). Retrieved from [Link]
-
PubChem. (n.d.). 1-Boc-3,3-difluoro-piperidine. Retrieved from [Link]
-
ResearchGate. (2015). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. Retrieved from [Link]
-
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6386. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
European Patent Office. (2025). PIPERIDINYL-METHYL-PURINEAMINES AS NSD2 INHIBITORS AND ANTI-CANCER AGENTS - EP 4559915 A1. Retrieved from [Link]
-
ResearchGate. (2021). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]
-
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
NextSDS. (n.d.). Piperidine, 3-(2,2,2-trifluoroethoxy)- — Chemical Substance Information. Retrieved from [Link]
-
NIST. (n.d.). Piperidine. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and spectroscopic characterization of piperidine/I2 charge-transfer complex in different chlorinated organic solvents. Retrieved from [Link]
-
IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
PubChem. (n.d.). N-[6-(5-methyl-1,3,4-thiadiazol-2-yl)isoquinolin-3-yl]piperidine-1-carboxamide. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and spectroscopic characterization of piperidine/I 2 charge-transfer complex in different chlorinated organic solvents. Retrieved from [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijnrd.org [ijnrd.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. nextsds.com [nextsds.com]
- 8. nextsds.com [nextsds.com]
- 9. PubChemLite - 3-(2,2-difluoroethyl)piperidine hydrochloride (C7H13F2N) [pubchemlite.lcsb.uni.lu]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. data.epo.org [data.epo.org]
